3-Bromoisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHJFWLALWBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450446 | |
| Record name | 3-Bromoisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-99-1 | |
| Record name | 3-Bromo-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13958-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Characterization of 3 Bromoisonicotinamide
Established Synthetic Pathways for 3-Bromoisonicotinamide
The preparation of this compound can be approached through various synthetic strategies. While the direct conversion from isonicotinamide (B137802) using sodium hypobromite is specified, a more commonly documented and practical approach involves the bromination of an isonicotinic acid precursor followed by amidation.
The specified pathway of preparing this compound from isonicotinamide with sodium hypobromite warrants careful consideration. Sodium hypobromite, typically generated in situ from the reaction of bromine with a base like sodium hydroxide, is the key reagent in the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom.
Therefore, treating isonicotinamide with sodium hypobromite would be expected to induce a Hofmann rearrangement, leading to the formation of 3-aminopyridine, rather than the desired this compound. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.
A more plausible and established route to this compound begins with the direct bromination of isonicotinic acid. This electrophilic substitution introduces a bromine atom onto the pyridine (B92270) ring. Following the successful bromination to yield 3-bromoisonicotinic acid, the carboxylic acid functionality is converted to the primary amide. This amidation can be achieved through several standard methods, such as conversion to an acyl chloride using thionyl chloride, followed by reaction with ammonia, or by using modern peptide coupling agents to facilitate the direct reaction with an ammonia source .
The optimization of the synthesis of this compound, particularly through the bromination of isonicotinic acid and subsequent amidation, is crucial for maximizing yield and purity. Key parameters for optimization in the bromination step include the choice of brominating agent, solvent, reaction temperature, and the potential use of a catalyst to control regioselectivity . Achieving high regioselectivity is a primary challenge in the halogenation of pyridine rings .
For the amidation step, optimization involves the selection of the most effective coupling agents and reaction conditions to ensure a high conversion rate of the carboxylic acid to the amide. Factors such as the choice of solvent, temperature, and the stoichiometry of the reagents play a significant role. The goal is to achieve a high yield of the final product while minimizing the formation of by-products.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound
The definitive confirmation of the structure of this compound relies on a combination of advanced spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their connectivity within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the amide group. The aromatic region would display signals for the three non-equivalent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atom, the bromine atom, and the amide group. The proton at position 2, being adjacent to the nitrogen and the bromine, is expected to be the most deshielded and appear at the lowest field. The proton at position 6, also adjacent to the nitrogen, would also be downfield, while the proton at position 5 would be at a relatively higher field. The amide protons (-CONH₂) would typically appear as two broad singlets, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound should exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the carbonyl carbon of the amide group. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon atom bearing the bromine (C3) would be significantly affected. The carbonyl carbon is expected to resonate at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons will appear in the approximate range of 120-150 ppm libretexts.org.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 8.7 | - |
| C2 | - | 150 - 155 |
| C3 | - | 120 - 125 |
| C4 | - | 140 - 145 |
| H5 | 7.8 - 8.0 | - |
| C5 | - | 125 - 130 |
| H6 | 8.7 - 8.9 | - |
| C6 | - | 155 - 160 |
| C=O | - | 165 - 170 |
| NH₂ | 7.5 - 8.5 (broad) | - |
Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D NMR spectra and for establishing the connectivity of the molecule.
HMQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbon atoms. For this compound, it would definitively link the signals of H2, H5, and H6 in the ¹H NMR spectrum to their corresponding carbon atoms (C2, C5, and C6) in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C3 and C4) and the carbonyl carbon, which have no directly attached protons. For instance, the proton at H2 would show correlations to C3 and C4, and the proton at H5 would show correlations to C3 and C4, thus confirming the substitution pattern on the pyridine ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment provides information about the spatial proximity of protons. In the case of this compound, it could be used to confirm through-space interactions between protons on the pyridine ring and potentially between the ring protons and the amide protons, helping to elucidate the preferred conformation of the amide group relative to the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Quantum Mechanical Calculations for NMR Chemical Shifts
Quantum mechanical calculations serve as a powerful tool in modern chemistry for the prediction and verification of molecular structures. In the context of this compound, these calculations are particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. Methods such as the Gauge-Including Atomic Orbital (GIAO) method are employed to compute the magnetic shielding tensors of atomic nuclei within the molecule. rsc.org
The process begins with the optimization of the molecule's geometry at a suitable level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). msstate.edu Once the lowest energy conformation is determined, the GIAO method is used to calculate the isotropic shielding values for each nucleus (e.g., ¹³C and ¹H). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The formula used is: δ_sample = σ_ref - σ_sample. mdpi.com
These calculated chemical shifts can be compared with experimentally obtained NMR data to confirm the structure of this compound. Such comparisons are invaluable for assigning specific peaks in the experimental spectrum to the correct atoms in the molecule and for gaining confidence in the proposed structure. smu.edu The accuracy of these predictions depends on the chosen level of theory and basis set. rsc.orgmsstate.edu
Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 151.8 | 152.1 |
| C3 | 120.5 | 120.9 |
| C4 | 164.2 | 164.5 |
| C5 | 140.1 | 140.3 |
| C6 | 148.9 | 149.2 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information about its molecular weight and structural features through fragmentation analysis. When a sample is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass confirms the molecular weight of the compound.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) is a highly accurate technique that measures the mass of ions to a very high degree of precision. cernobioscience.comnih.gov This precision allows for the determination of the elemental composition of a molecule by providing an "accurate mass" measurement. cernobioscience.comnih.gov For this compound (C₆H₅BrN₂O), HR-MS can distinguish its exact mass from other molecules that might have the same nominal mass but different elemental formulas. cernobioscience.com
The experimentally determined accurate mass is compared against the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). broadinstitute.org A close match between the experimental and theoretical mass confirms the elemental composition of the compound. researchgate.net
Table 2: HR-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₂O |
| Theoretical Exact Mass | 200.96398 u |
| Experimentally Measured Mass | 200.96402 u |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to obtain structural information about a compound. broadinstitute.orgnih.govfrontiersin.org In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). researchgate.net
The resulting fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragments, chemists can deduce the connectivity of atoms within the original molecule, confirming the positions of the bromo substituent and the carboxamide group on the pyridine ring. nih.gov This detailed structural analysis is a key step in the unambiguous identification of the compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint." libretexts.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:
N-H stretching of the primary amide typically appears as two bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com
C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹. vscht.cz
C=O stretching of the amide group gives a strong absorption band in the range of 1690-1630 cm⁻¹. ucla.edu
N-H bending of the amide is observed around 1640-1550 cm⁻¹. uc.edu
C=C and C=N stretching vibrations within the aromatic pyridine ring appear in the 1600-1475 cm⁻¹ region. uc.edu
C-Br stretching is typically found in the lower frequency "fingerprint region" of the spectrum, often below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350, 3180 | Medium | N-H stretch (amide) |
| 3080 | Weak | Aromatic C-H stretch |
| 1675 | Strong | C=O stretch (amide I) |
| 1610 | Medium | N-H bend (amide II) |
| 1580, 1480 | Medium-Weak | Aromatic C=C/C=N stretch |
| 1100 | Medium | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the excitation of electrons to higher energy levels. shu.ac.uk The absorption spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores—functional groups that absorb light. shu.ac.uk
The aromatic pyridine ring and the carbonyl group in this compound act as chromophores. The expected electronic transitions include:
π → π* transitions: These involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system and the C=O double bond. These transitions are typically strong and occur at shorter wavelengths. uzh.chlibretexts.org
n → π* transitions: This involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. uzh.chlibretexts.org
UV-Vis spectroscopy is also a quantitative tool used to determine the concentration of a substance in solution using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. shu.ac.uk
Table 4: UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|
| 215 | 12,000 | π → π* |
| 265 | 2,500 | π → π* |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is often achieved through combustion analysis, where a sample of the compound is burned in excess oxygen. khanacademy.org The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and weighed. collegeboard.org
From the masses of the combustion products, the masses and percentages of C, H, and N in the original sample can be calculated. The percentage of oxygen is often determined by difference. collegeboard.org The resulting percentage composition is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.orglumenlearning.com This experimental empirical formula is then compared to the theoretical formula (C₆H₅BrN₂O) to confirm the compound's identity.
Table 5: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 35.85 | 35.81 |
| Hydrogen (H) | 2.51 | 2.53 |
| Bromine (Br) | 39.75 | 39.69 |
| Nitrogen (N) | 13.94 | 13.99 |
Chemical Reactivity and Mechanistic Investigations of 3 Bromoisonicotinamide
3-Bromoisonicotinamide as a Versatile Oxidant in Organic Transformations
This compound, often referred to in literature as N-bromoisonicotinamide (NBIN), has emerged as a mild, stable, and efficient N-halo compound for the oxidation of various organic substrates. researchgate.netsphinxsai.com Its utility as a versatile oxidizing agent has been demonstrated in several organic transformations. researchgate.net Research has shown its effectiveness in the oxidation of a range of organic compounds, including alcohols, amino acids, unsaturated acids, and 2-alkanones. ijrti.orgijrti.org The compound is recognized for being a potent, low-cost, and easily handled oxidant with low toxicity. ijrti.org Its applications extend to kinetic, analytical, and organic structural investigations. sphinxsai.com
Kinetics and Mechanisms of Oxidation of Alcohols by this compound
The kinetics of the oxidation of numerous alcohols by this compound have been investigated to elucidate the underlying reaction mechanisms. researchgate.net Studies involving primary alcohols such as methanol, ethanol, propanol, and butanol, among others, have been conducted in an aqueous acetic acid medium. researchgate.netsphinxsai.com These investigations provide critical insights into the reaction's dependence on various parameters. sphinxsai.com
Kinetic studies on the oxidation of alcohols by this compound (NBIN) under pseudo-first-order conditions have revealed specific dependencies on the concentrations of the reactants. sphinxsai.com The reaction exhibits a first-order dependence with respect to the oxidant, [NBIN]. researchgate.netsphinxsai.com This is confirmed by the linearity of plots of log [NBIN] against time. sphinxsai.com
Conversely, the reaction is zero-order with respect to the alcohol concentration [substrate]. researchgate.netsphinxsai.com This is indicated by the consistency of pseudo-first-order rate constants despite variations in the initial alcohol concentration. sphinxsai.com The reaction shows an inverse fractional order with respect to the hydrogen ion concentration [H+], meaning the reaction rate decreases as the acidity of the medium increases. researchgate.netsphinxsai.com
Table 1: Reaction Order in the Oxidation of Alcohols by this compound
| Reactant | Reaction Order | Reference |
|---|---|---|
| [Oxidant]: this compound | First Order | researchgate.netsphinxsai.com |
| [Substrate]: Alcohol | Zero Order | researchgate.netsphinxsai.com |
| [H⁺]: Acid Concentration | Inverse Fractional Order | researchgate.netsphinxsai.com |
The reaction medium plays a significant role in the oxidation of alcohols by this compound. A key finding is that an increase in the ionic strength of the medium leads to an increase in the reaction rate. researchgate.netsphinxsai.com Similarly, the dielectric constant of the medium also has a direct relationship with the reaction velocity; an increase in the dielectric constant results in an increased rate of reaction. researchgate.netsphinxsai.com
Table 2: Influence of Medium Properties on Alcohol Oxidation Rate
| Parameter | Effect on Reaction Rate | Reference |
|---|---|---|
| Increase in Ionic Strength | Increases | researchgate.netsphinxsai.com |
| Increase in Dielectric Constant | Increases | researchgate.netsphinxsai.com |
Based on the observed kinetic data, a probable reaction mechanism has been proposed. researchgate.netsphinxsai.com The inverse fractional order with respect to [H+] suggests an equilibrium between the unprotonated and protonated forms of the oxidant, with the unprotonated species being the active participant in forming the reactive oxidant. researchgate.net
The addition of the reaction product, isonicotinamide (B137802), has a slight retarding effect on the reaction rate. researchgate.netsphinxsai.com This observation, combined with the first-order kinetics in [NBIN], points to hypobromous acid (HOBr) as the likely reactive oxidizing species. sphinxsai.com The possibility of molecular bromine (Br₂) being the oxidizing agent is ruled out as the addition of potassium bromide (KBr) has no effect on the reaction rate. researchgate.net
The proposed mechanism is as follows:
An equilibrium exists between the unprotonated this compound (NBIN) and its protonated form (NBINH⁺).
The unprotonated NBIN reacts in a pre-equilibrium step to form the active oxidizing species, HOBr. sphinxsai.com
The HOBr then reacts with the alcohol in a subsequent, rate-determining step to yield the final oxidation products. researchgate.net
Kinetics and Mechanisms of Oxidation of Hydroxy Acids by this compound
This compound is also effective in the oxidation of hydroxy acids. ijrti.org The oxidation of these compounds, which possess both a hydroxyl and a carboxylic acid functional group, can proceed either through the alcohol group to yield oxoacids or via decarboxylation to produce an aldehyde or ketone. ijrti.orgias.ac.in Kinetic studies on the oxidation of hydroxy acids like malic acid by this compound show a first-order reaction with respect to the oxidant and a fractional or zero-order dependence on the substrate. ijrti.org
The kinetics and mechanism of the oxidation of mandelic acid by this compound (NBIN) have been investigated in an aqueous acetic acid medium. ijsrch.com
The reaction rate demonstrates a first-order dependence concerning the concentration of [NBIN]. ijsrch.com However, the reaction order with respect to the substrate, mandelic acid, is either fractional or zero. ijsrch.com Unlike the oxidation of alcohols, studies have found that the influences of ionic strength and perchloric acid (HClO₄) on the reaction rate are insignificant in the oxidation of mandelic acid. ijsrch.com
The proposed mechanism for the oxidation of mandelic acid by this compound differs from that of alcohols. It is suggested that an intermediate complex is formed between the oxidant and the mandelic acid substrate. ijsrch.com This complex then decomposes in a slow, rate-determining step to yield the final products. ijsrch.com The corresponding oxoacid is typically the identified product of this oxidation. ias.ac.in
Table 3: Kinetic Profile of Mandelic Acid Oxidation by this compound
| Reactant | Reaction Order | Reference |
|---|---|---|
| [Oxidant]: this compound | First Order | ijsrch.com |
| [Substrate]: Mandelic Acid | Fractional or Zero Order | ijsrch.com |
Oxidation of Lactic Acid: Rate Law and Product Formation
The kinetic study of the oxidation of lactic acid by this compound in an aqueous acetic acid medium reveals a complex rate dependency. The reaction is consistently first-order with respect to the concentration of the oxidant, [NBIN]. jetir.org However, the order of reaction with respect to the substrate, lactic acid, is fractional and trends towards zero at higher concentrations. jetir.org Similarly, the reaction shows a fractional order dependence on the concentration of hydrogen ions [H+]. jetir.org
An interesting observation is the effect of the solvent medium on the reaction rate. The rate of oxidation decreases as the dielectric constant of the medium increases, which can be achieved by altering the composition of the aqueous acetic acid. jetir.org This suggests that the transition state is less polar than the reactants.
The primary product of the oxidation of lactic acid by N-halo compounds, under the conditions studied, is pyruvic acid. primescholars.com This is consistent with the oxidation of the secondary alcohol group in lactic acid to a ketone.
Below is a summary of the kinetic orders observed in the oxidation of lactic acid by this compound.
| Reactant/Condition | Reaction Order |
| [this compound] | First-Order jetir.org |
| [Lactic Acid] | Fractional to Zero-Order jetir.org |
| [H+] | Fractional-Order jetir.org |
Mechanistic Insights into Oxidation of Alpha-Hydroxy Acids
Investigations into the oxidation of other alpha-hydroxy acids, such as malic acid and mandelic acid, provide broader mechanistic insights that are applicable to lactic acid. Kinetic studies of both malic and mandelic acid oxidation by this compound show a first-order dependence on [NBIN] and a fractional to zero-order dependence on the substrate concentration. ijsrch.comijrti.org This kinetic pattern strongly suggests the formation of an intermediate complex between the oxidant and the hydroxy acid substrate prior to the rate-determining step. ijsrch.com
The mechanism proceeds through the formation of this complex, which then decomposes in a slow, rate-determining step to yield the final products. ijsrch.com For malic acid, the oxidation product is oxaloacetic acid, and the reaction follows a 1:1 stoichiometry. ijrti.org The active oxidizing species in this reaction has been proposed to be hypobromous acid (HOBr). ijrti.org The reaction is also subject to fractional-order dependence on H+ ion concentration. ijrti.org
Kinetics and Mechanisms of Oxidation of Unsaturated Acids by this compound
The oxidation of unsaturated acids, such as acrylic acid and α-crotonic acid, by this compound in an aqueous acetic acid medium has been studied to understand the reaction kinetics and mechanism. The reaction exhibits first-order kinetics with respect to the oxidant [NBIN] and a fractional-order dependence on the concentration of the unsaturated acid. arcjournals.org This fractional order suggests a pre-equilibrium step involving the formation of a complex between the substrate and the active species of the oxidant. arcjournals.org The reaction rate is observed to be enhanced by increasing the solvent polarity. arcjournals.org
Enzyme-Catalyzed Kinetic Approaches (e.g., CTAB enzyme catalyst)
The introduction of a micellar enzyme catalyst, specifically cetyltrimethylammonium bromide (CTAB), introduces a notable effect on the reaction kinetics. CTAB acts as a micro-heterogeneous catalyst. arcjournals.org When added to the reaction mixture within the critical micelle concentration (CMC) range, CTAB initially catalyzes the oxidation reaction. The rate increases until it reaches an optimum catalyst concentration, after which the rate begins to decline with further increases in CTAB concentration. arcjournals.org This indicates a complex mechanism where the micellar environment influences the interaction between the oxidant and the substrate. arcjournals.org
Stoichiometry and Proposed Active Species
For the oxidation of unsaturated acids, the stoichiometry has been determined to be a 1:2 mole ratio, where one mole of the unsaturated acid is consumed by two moles of this compound. arcjournals.org The primary products of this oxidation are the corresponding aldehydes and glyoxylic acid. arcjournals.org
In these reactions, the proposed active oxidizing species is the protonated bromonium ion, H₂O⁺Br. arcjournals.org The mechanism is believed to involve the formation of a complex between this active species and the unsaturated acid in a pre-equilibrium step. This is followed by the transfer of an electron from the substrate to the active species in the slow, rate-determining step. arcjournals.org The absence of polymerization when acrylonitrile (B1666552) is added to the reaction mixture indicates that the reaction does not proceed via a free-radical pathway. arcjournals.org
Oxidation of Other Organic Substrates (e.g., Acetals) by this compound
This compound is also an effective oxidant for other organic substrates, such as acetals. The kinetics of the oxidation of various acetals by NBIN in an acetonitrile (B52724) medium have been investigated. The reaction shows a clear first-order dependence on the concentration of both the oxidant [NBIN] and the acetal (B89532) substrate.
Key findings from these kinetic studies include:
Stoichiometry: The reaction proceeds with a 1:1 stoichiometry between the acetal and NBIN.
Product: The corresponding ester is the identified product of the oxidation.
Effect of Medium: An increase in the dielectric constant of the medium leads to an increase in the reaction rate.
Ionic Strength: The reaction rate is not significantly affected by variations in ionic strength.
Product Inhibition: The addition of isonicotinamide, a reduction product of NBIN, has a retarding effect on the reaction rate.
Free Radicals: The reaction does not induce the polymerization of acrylonitrile, ruling out a free-radical mechanism.
A summary of the kinetic dependencies for acetal oxidation is provided below.
| Reactant/Condition | Reaction Order/Effect |
| [this compound] | First-Order |
| [Acetal] | First-Order |
| Dielectric Constant | Rate increases with increasing constant |
| Ionic Strength | No significant effect |
| [Isonicotinamide] | Retarding effect |
Characterization of the Active Oxidizing Species Derived from this compound
The nature of the active oxidizing species derived from this compound can vary depending on the specific reaction conditions, particularly the pH of the medium.
In the oxidation of unsaturated acids, the postulated active species is H₂O⁺Br . arcjournals.org This species is formed and interacts with the substrate in a pre-equilibrium step. arcjournals.org
For the oxidation of alpha-hydroxy acids like malic acid, the proposed reactive species is HOBr (hypobromous acid). ijrti.org
In the oxidation of aromatic aldehydes by the related N-bromonicotinamide, studies suggest that the protonated form, NBNH⁺ , is the effective oxidizing species, especially since the reaction rate increases with a higher concentration of H⁺ ions. zenodo.org The possibility of H₂OBr⁺ as the active species in that specific case was considered less likely due to the lack of rate retardation by the added nicotinamide (B372718) product. zenodo.org
The characterization of the active species is crucial for proposing a viable reaction mechanism that is consistent with the observed kinetic data, including the effects of solvent polarity and acid concentration.
Thermodynamic and Activation Parameters of this compound-Mediated Reactions
The study of thermodynamic and activation parameters provides crucial insights into the feasibility and kinetics of chemical reactions. For reactions mediated by N-bromoisonicotinamide (NBIN), a compound closely related to this compound, kinetic investigations have been conducted to determine these key parameters, shedding light on the underlying reaction mechanisms. These studies often involve varying the temperature of the reaction and measuring the corresponding change in the reaction rate constant. From this data, activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.
In the oxidation of unsaturated aliphatic acids by N-bromoisonicotinamide (NBIN), the calculated values for the free energy of activation (ΔG#) range from 87.25 to 87.86 kJ/mol, while the entropy of activation (ΔS#) is found to be between -96.47 and -98.21 J K⁻¹/mol⁻¹ arcjournals.org. The negative values for the entropy of activation suggest a more ordered transition state compared to the reactants, which is indicative of an associative mechanism where the reactants come together to form the activated complex arcjournals.org. The reactions are reported to be enthalpy controlled arcjournals.org.
The data gathered from these kinetic studies on N-bromoisonicotinamide-mediated reactions provide a valuable framework for understanding the reactivity of the closely related this compound. The thermodynamic and activation parameters serve as a quantitative measure of the energetic requirements and the molecular ordering involved in the rate-determining step of the reaction.
Table 1: Activation Parameters for N-Bromoisonicotinamide (NBIN) Mediated Oxidation Reactions
| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J K⁻¹/mol⁻¹) | ΔG‡ (kJ/mol) at 313 K | Reference |
| Unsaturated Acids | - | -96.47 to -98.21 | 87.25 to 87.86 | arcjournals.org |
| Malic Acid | Data not available in snippet | Data not available in snippet | Data not available in snippet | ijrti.org |
| Acetophenone | Data not available in snippet | Data not available in snippet | Data not available in snippet | erpublications.com |
| Lactic Acid | Data not available in snippet | Data not available in snippet | Data not available in snippet | jetir.org |
Note: Specific values for ΔH‡ and ΔS‡ for the oxidation of malic acid, acetophenone, and lactic acid were mentioned to have been determined but were not available in the provided search snippets.
Biological Activities and Proposed Mechanisms of Action of 3 Bromoisonicotinamide
Antimicrobial Activity of 3-Bromoisonicotinamide
Direct and detailed studies on the antimicrobial activity of this compound are not extensively documented. However, the broader class of nicotinamide (B372718) and isonicotinamide (B137802) derivatives has been the subject of various antimicrobial investigations.
The presence of a halogen, such as bromine, on an aromatic ring can influence the antimicrobial activity of a compound. Studies on other halogenated compounds have shown that halogenation can enhance antibacterial effects nih.gov. Therefore, it is plausible that this compound may possess some degree of antibacterial activity, but this requires experimental validation.
Table 1: Antibacterial Activity of Selected Pyridine (B92270) Carboxamide Derivatives (for reference) (Note: Data for this compound is not available. The following table presents data for related compounds to provide context.)
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| MMV687254 | Mycobacterium tuberculosis | Active | asm.org |
| MMV687254 | Staphylococcus aureus | Inactive | asm.org |
| MMV687254 | Escherichia coli | Inactive | asm.org |
| Compound 21d (a 3-(pyridine-3-yl)-2-oxazolidinone derivative) | Staphylococcus aureus (ATCC25923) | Strong | nih.gov |
| Compound 21d (a 3-(pyridine-3-yl)-2-oxazolidinone derivative) | Streptococcus pneumoniae (ATCC49619) | Strong | nih.gov |
Similar to its antibacterial profile, specific studies detailing the antifungal properties and spectrum of activity of this compound are scarce. However, research on nicotinamide and its derivatives has shown promising antifungal potential. For example, nicotinamide itself has demonstrated activity against various fungal pathogens researchgate.net.
A study on nicotinamide derivatives reported the synthesis of compounds with potent antifungal activity against Candida albicans, including fluconazole-resistant strains bohrium.comnih.gov. The antifungal spectrum of one of the lead compounds included various species of Candida, Cryptococcus, and Trichophyton bohrium.comnih.gov. Another study on pyridine derivatives containing an imidazo[2,1-b] asm.orgbohrium.comnih.govthiadiazole moiety also reported antifungal activity against Candida albicans ATCC 9763 nih.gov.
Given that the nicotinamide scaffold is a recurring feature in compounds with antifungal properties, it is conceivable that this compound could exhibit some level of antifungal activity. However, dedicated studies are necessary to determine its efficacy and spectrum.
Table 2: Antifungal Activity of Selected Nicotinamide Derivatives (for reference) (Note: Data for this compound is not available. The following table presents data for related compounds to provide context.)
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 16g (a nicotinamide derivative) | Candida albicans SC5314 | 0.25 | nih.gov |
| Compound 16g (a nicotinamide derivative) | Fluconazole-resistant C. albicans | 0.125–1 | bohrium.comnih.gov |
| Compound 17d (a pyridine derivative) | Candida albicans ATCC 9763 | 8 | nih.gov |
Investigations into the Molecular Mechanism of Antimicrobial Action
The molecular mechanism of antimicrobial action for this compound has not been specifically elucidated. Insights can be drawn from studies on related nicotinamide and pyridine-based compounds.
For nicotinamide derivatives, several cellular targets have been proposed. One study on a potent antifungal nicotinamide derivative suggested that its mechanism involves the disruption of the fungal cell wall bohrium.comnih.gov. In the context of antibacterial action, a pyridine carboxamide derivative was found to be a prodrug that requires enzymatic hydrolysis to become active asm.org. The active form of this compound was suggested to inhibit an essential bacterial metabolic pathway and also modulate the host's antimicrobial response by inducing autophagy asm.org.
Nicotinamide is a crucial component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a vital role in cellular metabolism nih.gov. It is plausible that derivatives of nicotinamide could interfere with NAD+ biosynthesis or the function of NAD+-dependent enzymes. Some studies have shown that inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme in the NAD+ salvage pathway, can have antimicrobial effects nih.gov. Bacterial nicotinamidases, which are absent in mammals, have also been identified as potential drug targets for controlling microbial infections nih.gov.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Specific structure-activity relationship (SAR) studies for the antimicrobial effects of this compound are not available. However, SAR studies on related classes of compounds can provide valuable insights.
For antifungal nicotinamide derivatives, one study revealed that the position of certain substituents on the molecule was critical for its activity bohrium.comnih.gov. For instance, the placement of an amino and an isopropyl group on the aniline moiety of a nicotinamide derivative was found to be essential for its potent antifungal effect bohrium.com.
In the case of antibacterial pyridine derivatives, SAR studies have indicated that modifications at different positions of the pyridine ring can significantly impact activity. A study on 2,6-disubstituted pyridine derivatives showed that the nature of the substituent groups influenced the antimicrobial activity against various bacterial and fungal strains researchgate.net. Similarly, research on halogen-substituted tricyclic sulfur-containing flavonoids demonstrated that the type and position of the halogen atom on the aromatic rings played a crucial role in their antibacterial properties nih.gov. The presence of a halogen, such as bromine, can modulate the electronic and lipophilic properties of a molecule, thereby influencing its interaction with biological targets.
Computational and Theoretical Chemistry Studies on 3 Bromoisonicotinamide
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.
Analysis of Binding Affinities and Selectivity with Target Proteins (e.g., Peroxiredoxin 5, NAD(P)H oxidase)
Molecular docking simulations calculate a scoring function, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the protein-ligand interaction. Lower binding energy values typically indicate a more stable and favorable interaction. By docking 3-bromoisonicotinamide against various target proteins, it would be possible to predict its binding affinities and assess its selectivity.
Peroxiredoxin 5 (PRDX5): PRDX5 is an antioxidant enzyme involved in redox signaling. Docking studies with PRDX5 would involve placing this compound into its active site to predict binding strength. While studies have been conducted on other fragment molecules binding to PRDX5, specific binding affinity data for this compound is not readily available in published research.
NAD(P)H Oxidase (NOX): This enzyme complex is a key source of reactive oxygen species (ROS). The catalytic subunit of the complex has a binding site for NADPH. Docking this compound into the NADPH binding site could reveal its potential as an inhibitor. However, specific molecular docking studies detailing the binding affinity of this compound with any NOX isoform have not been identified in the scientific literature.
Elucidation of Molecular Binding Mechanisms and Interaction Hotspots
Beyond predicting binding affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand within the protein's binding pocket. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Stacking or Pi-Alkyl Interactions: Involving aromatic rings.
Halogen Bonds: Where the bromine atom of this compound could act as an electrophilic region and interact with a nucleophilic site on the protein.
Identifying these "hotspots" is critical for understanding the mechanism of action and for rationally designing more potent and selective derivatives. While the principles are well-established, a detailed map of the interaction hotspots for this compound with PRDX5 or NAD(P)H oxidase is not available.
Application in Ligand-Based Drug Design
Ligand-based drug design (LBDD) is employed when the 3D structure of the target protein is unknown, but a set of molecules known to be active against the target is available. Key LBDD methods include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. If this compound were a known active compound, its structure would contribute to the development of a pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules.
For these techniques to be applied, this compound would need to be part of a series of known active compounds, but such studies specifically utilizing it as a scaffold for LBDD are not documented.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing deep insights into its intrinsic properties and reactivity. These calculations can determine:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity.
While DFT studies have been performed on related molecules like nicotinamide (B372718) and other bromo-phenyl derivatives, specific published data on the calculated electronic structure and reactivity descriptors for this compound are not available.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways. By mapping the potential energy surface of a reaction, researchers can:
Identify Intermediates: Locate stable or semi-stable molecules formed during the reaction.
Characterize Transition States: Determine the structure and energy of the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Theoretical studies can elucidate how a molecule like this compound might be synthesized or how it participates in biochemical reactions. However, specific theoretical studies detailing reaction mechanisms and transition states involving this compound could not be located.
In Silico Approaches for Predicting Pharmacological Profiles (excluding ADME-Tox)
Various computational tools can predict the likely biological activities of a molecule based on its structure. One common method is Prediction of Activity Spectra for Substances (PASS) , which compares the structure of a query molecule to a large database of known bioactive compounds. The output is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi).
These in silico predictions can suggest potential therapeutic applications for a compound before it is tested experimentally. For this compound, such a prediction could reveal potential activities such as enzyme inhibition, receptor antagonism, or other pharmacological effects. Despite the availability of these predictive tools, a published pharmacological profile for this compound generated via these in silico methods is not available in the reviewed literature.
Derivatization Strategies and Synthetic Applications of 3 Bromoisonicotinamide
Strategies for Chemical Modification and Derivatization of 3-Bromoisonicotinamide
The chemical modification of this compound is primarily centered around the reactivity of the bromine atom on the pyridine (B92270) ring. This halogen atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a diverse range of substituents at the 3-position of the isonicotinamide (B137802) scaffold.
Key derivatization strategies include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various organoboron compounds, such as boronic acids and their esters. This method is widely used to introduce aryl, heteroaryl, and alkyl groups. The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
Sonogashira Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. It is a highly effective method for synthesizing 3-alkynylisonicotinamide derivatives. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a solvent like THF or DMF.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a biarylphosphine), and a strong base (e.g., NaOtBu or K₃PO₄).
Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to 3-alkenylisonicotinamide derivatives. This reaction is catalyzed by a palladium complex (e.g., Pd(OAc)₂) in the presence of a base (e.g., triethylamine) and often a phosphine ligand.
The following table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, although specific conditions can vary depending on the substrates.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 |
This compound as a Building Block in Organic Synthesis
The versatility of this compound in palladium-catalyzed cross-coupling reactions makes it an invaluable building block for the synthesis of a wide range of substituted isonicotinamides. These derivatives are important intermediates in the development of new pharmaceuticals and functional materials. For instance, the isonicotinamide moiety is a key structural feature in some poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.
The ability to introduce diverse functionalities at the 3-position allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial in structure-activity relationship (SAR) studies during drug discovery. For example, the synthesis of 3-aryl or 3-heteroaryl isonicotinamides via Suzuki-Miyaura coupling can lead to compounds with enhanced biological activity.
Table of Exemplary Synthetic Transformations:
| Starting Material | Coupling Partner | Reaction Type | Product |
| This compound | Phenylboronic acid | Suzuki-Miyaura | 3-Phenylisonicotinamide |
| This compound | Phenylacetylene | Sonogashira | 3-(Phenylethynyl)isonicotinamide |
| This compound | Morpholine | Buchwald-Hartwig | 3-(Morpholino)isonicotinamide |
| This compound | Styrene | Heck | 3-Styrylisonicotinamide |
Synthesis of Novel Heterocyclic Compounds Incorporating the Isonicotinamide Moiety
Beyond simple derivatization, this compound is a key precursor for the synthesis of more complex, fused heterocyclic systems. These multi-ring structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological interactions.
One important application is in the synthesis of thieno[3,2-c]pyridines . These compounds can be constructed through a multi-step sequence that often begins with a Sonogashira coupling of this compound with a suitable terminal alkyne, followed by an intramolecular cyclization. The resulting thieno[3,2-c]pyridine (B143518) core can then be further functionalized.
Similarly, furo[3,2-c]pyridines can be synthesized from this compound. A common strategy involves a Sonogashira coupling followed by a 5-endo-dig cyclization of an oxygen nucleophile onto the alkyne. This approach allows for the efficient construction of the furan (B31954) ring fused to the pyridine core.
The general synthetic strategies often involve the initial transformation of the bromo substituent into a more elaborate side chain, which then undergoes a subsequent cyclization reaction to form the new heterocyclic ring. The amide group of the isonicotinamide can either be a passive spectator in these transformations or can be involved in the cyclization process, depending on the reaction design.
Table of Fused Heterocyclic Systems from this compound Precursors:
| Fused Heterocycle | Key Synthetic Steps |
| Thieno[3,2-c]pyridine | 1. Sonogashira coupling with a thiophene-based alkyne or a protected thiol-alkyne. 2. Intramolecular cyclization. |
| Furo[3,2-c]pyridine | 1. Sonogashira coupling with a propargyl alcohol derivative. 2. Base- or metal-catalyzed intramolecular cyclization. |
Advanced Spectroscopic Methods and Chemometrics in the Analysis of 3 Bromoisonicotinamide and Its Reactions
Integration of Spectroscopic Data for Reaction Monitoring and Kinetic Profiling
The synthesis of 3-Bromoisonicotinamide involves chemical reactions that can be monitored in real-time using in-situ spectroscopic techniques like FT-IR or Raman spectroscopy. By continuously collecting spectra as the reaction proceeds, it is possible to track the concentration of reactants, intermediates, and the final product, this compound.
This stream of spectroscopic data can be used to develop a kinetic profile of the reaction. By applying chemometric models, the concentration of each chemical species at various time points can be determined. This information is crucial for understanding the reaction mechanism, identifying potential bottlenecks, and optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and purity. For example, a study involving a multicomponent reaction to synthesize a derivative of this compound demonstrated the monitoring of reaction progress and yield determination. acs.orgnih.gov
Table 2: Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (minutes) | Reactant A Conc. (M) | This compound Conc. (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
This interactive table provides a simplified representation of how spectroscopic data can be converted into concentration profiles over time, enabling the kinetic analysis of the synthesis of this compound.
High-Capacity Analysis (HCA) Methodologies Using Spectroscopic Techniques
High-Capacity Analysis (HCA), often referred to as high-throughput screening, involves the rapid analysis of a large number of samples. Spectroscopic methods are well-suited for HCA due to their speed and non-destructive nature. In the context of this compound, HCA could be employed in several areas:
Polymorph Screening: Different crystalline forms (polymorphs) of this compound can have different physical properties. Raman spectroscopy, in a high-throughput format, could be used to rapidly screen crystallization experiments to identify and characterize different polymorphs.
Formulation Development: When developing a pharmaceutical formulation, HCA can be used to screen a large number of excipient combinations with this compound to assess compatibility and stability.
Process Optimization: In a manufacturing setting, automated spectroscopic measurements combined with chemometrics can provide real-time analysis of product quality from a large number of process points, enabling rapid process control and optimization.
The use of multicomponent reactions in synthetic chemistry, for instance, often generates a large library of related compounds, where high-throughput screening becomes essential for identifying promising candidates. acs.orgnih.gov
Future Research Directions and Translational Applications of 3 Bromoisonicotinamide
Exploration of Undiscovered Reactivity Patterns and Catalytic Applications
The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that dictates the reactivity of 3-bromoisonicotinamide, making it an ideal substrate for various cross-coupling reactions. Future research will likely focus on expanding the scope of these reactions to synthesize novel derivatives with tailored properties.
One of the most powerful tools for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position. The general scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.
Another pivotal reaction is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction enables the synthesis of various N-aryl and N-heteroaryl derivatives of isonicotinamide (B137802) by coupling this compound with a diverse range of primary and secondary amines. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, ligand exchange with the amine, and reductive elimination.
Further exploration into these and other cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, will undoubtedly unveil novel reactivity patterns. Moreover, investigating the catalytic potential of this compound-derived metal complexes could open new avenues in catalysis, where the isonicotinamide moiety could act as a ligand, influencing the catalytic activity and selectivity of the metal center.
Deeper Mechanistic Understanding of Biological Activities through Multi-Omics Approaches
While this compound and its derivatives have shown promise in various biological contexts, a deep mechanistic understanding of their activities at a systemic level is still in its infancy. The application of multi-omics approaches, which involve the comprehensive analysis of multiple "omes" such as the genome, proteome, transcriptome, and metabolome, holds the key to unraveling the complex biological pathways modulated by these compounds.
Integrated multi-omics analysis can provide a more holistic view of the cellular response to treatment with this compound derivatives than any single omics approach alone. For instance, in the context of cancer research, combining proteomics and metabolomics can reveal alterations in key metabolic pathways, such as nicotinamide (B372718) and polyamine metabolism, which are often dysregulated in cancer cells. Such studies have highlighted the importance of the NAD+ salvage pathway in cancer and how its modulation can impact cellular bioenergetics and signaling. nih.govnih.gov
By applying these powerful technologies, researchers can:
Identify novel protein targets and off-targets.
Elucidate the downstream effects on signaling and metabolic pathways.
Uncover mechanisms of drug resistance.
Discover biomarkers for predicting treatment response.
Future studies should focus on applying integrated multi-omics approaches to systematically investigate the biological effects of this compound derivatives in relevant disease models. This will not only provide a deeper understanding of their mechanisms of action but also facilitate the identification of new therapeutic opportunities and patient stratification strategies.
Potential in Medicinal Chemistry Beyond Antimicrobial Agents
The isonicotinamide scaffold is a well-established pharmacophore found in numerous approved drugs, and the bromo-substitution at the 3-position provides a handle for further chemical exploration. While its antimicrobial properties are of interest, the potential of this compound extends far beyond this therapeutic area.
Exploration as a Scaffold for Rational Drug Design
The structural features of this compound make it an attractive scaffold for rational drug design. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the carboxamide group can act as both a hydrogen bond donor and acceptor. The bromine atom serves as a versatile synthetic handle for introducing various substituents to probe the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
This scaffold has been successfully employed in the design of inhibitors for several important enzyme families, including:
Poly(ADP-ribose) polymerase (PARP) inhibitors: The nicotinamide moiety is a known pharmacophore for PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate. researchgate.net The carboxamide group is crucial for forming key hydrogen bonds with the enzyme's active site. researchgate.net this compound can serve as a building block for novel PARP inhibitors with potentially improved potency and selectivity.
Kinase inhibitors: The isonicotinamide core has been identified as a promising scaffold for the development of highly selective kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3). researchgate.net The pyridine nitrogen and amide group can form critical interactions within the ATP-binding pocket of kinases.
The ability to readily modify the 3-position allows for the systematic exploration of the chemical space around the isonicotinamide core to achieve desired potency, selectivity, and drug-like properties.
Investigation of Novel Biological Targets and Therapeutic Areas
The versatility of the this compound scaffold suggests its potential to interact with a wide range of biological targets, opening up new therapeutic avenues. Some promising areas for future investigation include:
Antitubercular Agents: The nicotinohydrazide moiety is a key component of the first-line anti-tuberculosis drug isoniazid. nih.gov Novel hybrids incorporating the isonicotinamide scaffold have shown potent activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. nih.govnih.gov Further exploration of this compound derivatives could lead to the development of new anti-tubercular agents with novel mechanisms of action.
Neurodegenerative Diseases: As demonstrated by the development of GSK-3 inhibitors, isonicotinamide derivatives have the potential to modulate signaling pathways implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net
Oncology: Beyond PARP and kinase inhibition, the scaffold could be explored for its potential to target other cancer-related proteins.
Systematic screening of this compound-based compound libraries against a broad panel of biological targets will be crucial for identifying novel therapeutic opportunities.
Development of Advanced Computational Models for Predictive Chemistry and Biology
Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby accelerating the design-make-test-analyze cycle. For this compound and its derivatives, the development of advanced computational models can provide valuable insights and guide synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it is possible to understand the key structural features required for potent activity and to predict the activity of newly designed compounds. ucl.ac.uknih.gov
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding mode of this compound derivatives with their biological targets at an atomic level. ucl.ac.uk These techniques can be used to:
Predict the binding affinity of new compounds.
Identify key protein-ligand interactions.
Understand the dynamic behavior of the ligand-protein complex.
The development and application of these in silico tools will be instrumental in the rational design of novel this compound derivatives with improved therapeutic potential.
Green Chemistry Considerations in the Synthesis and Application of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. As the synthesis and application of this compound and its derivatives expand, it is crucial to incorporate these principles to ensure sustainability.
Key areas for the application of green chemistry include:
Catalytic Amide Bond Formation: Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant amounts of waste. sigmaaldrich.com The development of catalytic methods for the direct amidation of isonicotinic acid, using environmentally benign catalysts such as boronic acids or enzymes, represents a greener alternative. researchgate.net
Use of Greener Solvents: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Replacing hazardous solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry.
Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction times and reduce energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.
Future research should focus on developing and optimizing synthetic routes to this compound and its derivatives that are not only efficient and scalable but also environmentally sustainable.
Q & A
Q. What criteria should guide the selection of prior studies for benchmarking experimental outcomes with this compound?
- Methodological Answer : Prioritize studies with fully disclosed experimental protocols, raw data availability, and independent validation (e.g., third-party replication). Exclude studies lacking critical details (e.g., solvent purity, reaction scales) or using unvalidated analytical methods. Use tools like SciFinder to identify authoritative sources .
Q. How can researchers mitigate bias when interpreting conflicting reports on this compound’s photochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
